3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
Description
3-[(2,2-Difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 1-ethyl group at the pyrazole nitrogen and a (2,2-difluoroethoxy)methyl substituent at the 3-position. This compound has been cataloged as a high-purity fluorinated building block, though commercial availability is currently discontinued .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-12-4-3-7(11-12)5-13-6-8(9)10/h3-4,8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGTUKVCQUQNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and difluoroethoxy methyl group participate in oxidation reactions under controlled conditions:
Key observations:
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Pyrazole ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyrazole ring to form pyrazole-3,4-dione derivatives. This reaction proceeds via electrophilic attack at nitrogen atoms .
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Methylene group oxidation : Selective oxidation of the -(CH₂)- group in the difluoroethoxy methyl substituent using ruthenium catalysts yields ketone derivatives without cleaving the ether bond .
Reduction Reactions
Reductive modifications primarily target the pyrazole ring and substituents:
Notable pathways:
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Catalytic hydrogenation : Pd/C-mediated hydrogenation reduces the pyrazole ring to a pyrrolidine derivative under 3 atm H₂ pressure .
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Borane reduction : The difluoroethoxy group remains intact while the ethyl side chain undergoes reduction to an ethanol derivative using BH₃-THF .
Substitution Reactions
The electron-deficient pyrazole ring facilitates nucleophilic substitutions:
Critical findings:
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Halogenation : N-Bromosuccinimide (NBS) selectively brominates the pyrazole at the 5-position under radical initiation .
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Alkylation : Treatment with NaH and alkyl halides substitutes the ethyl group with bulkier substituents (e.g., isopropyl) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for structural diversification:
Key applications:
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Suzuki-Miyaura coupling : Reaction with arylboronic acids introduces aromatic groups at the 4-position using Pd(PPh₃)₄ .
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Sonogashira coupling : Terminal alkynes couple efficiently at the 5-position with CuI/PdCl₂ catalysis .
Acid/Base-Mediated Rearrangements
Under strong acidic/basic conditions, the compound undergoes structural rearrangements:
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Acid-catalyzed cyclization : HCl in ethanol induces cyclization to form fused pyrazolo-oxazine derivatives .
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Base-induced elimination : KOtBu promotes elimination of HF, generating a vinyl ether intermediate .
Biological Derivatization
The compound serves as a precursor for pharmacologically active derivatives:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H12F2N2O
- Molecular Weight : 190.19 g/mol
- Structural Features : The compound features a pyrazole ring substituted with an ethyl group and a difluoroethoxy methyl group, enhancing its lipophilicity and biological activity.
Chemistry
3-[(2,2-Difluoroethoxy)methyl]-1-ethyl-1H-pyrazole serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Converts to pyrazole oxides using oxidizing agents like potassium permanganate.
- Reduction : Forms alcohol derivatives through reduction with agents like lithium aluminum hydride.
- Substitution Reactions : The difluoroethoxy group can be replaced with other functional groups.
Biology
The compound is studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that pyrazole derivatives can inhibit bacterial growth by interfering with metabolic pathways.
- Anti-inflammatory Effects : It may inhibit cyclooxygenase enzymes, reducing inflammation.
Medicine
Ongoing research explores its role as a pharmaceutical intermediate in drug development. Its unique structure enhances metabolic stability and bioavailability, making it suitable for targeting specific enzymes and receptors.
Industry
This compound is utilized in producing agrochemicals due to its herbicidal properties. It acts as an intermediate in synthesizing isoxazoline derivatives known for their herbicidal effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antioxidant Properties : The pyrazole ring can scavenge free radicals, offering protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Immunosuppressive Activity : A study reported significant immunosuppressive effects in related compounds with IC50 values as low as 0.28 μM against PI3Kγ.
- Anti-cancer Properties : Certain derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
- Herbicidal Effects : Pyrazole derivatives have been recognized for their effectiveness in agricultural applications, demonstrating significant herbicidal activity.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues with Fluorinated Substituents
Compound 13 : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
- Structure: Features a monofluoro-substituted phenyl ring linked via an ethenyl group to the pyrazole core.
- Synthesized via crystallization from ethanol/chloroform/hexane, yielding yellow crystals with confirmed NMR data .
- Comparison : Unlike the target compound, Compound 13 lacks alkyl ether substituents but includes a conjugated ethenyl bridge, which may influence π-π stacking interactions in biological targets.
Compound 14 : (E)-3(5)-[β-(2,4-Difluoro-3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
- Structure : Contains a 2,4-difluoro-3-hydroxyphenyl group.
- Properties : Increased fluorine content improves metabolic stability. Purified via ethyl acetate/hexane chromatography, with NMR confirming the structure .
- Comparison : The difluoro substitution pattern differs (2,4-difluoro vs. 2,2-difluoroethoxy in the target compound), leading to distinct electronic and steric profiles.
Compound 15 : (E)-3(5)-[β-(2,5-Difluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
Pyrazole Derivatives with Alkoxy and Heteroaryl Groups
DHODH Inhibitors (e.g., 8o–8q, 10b–10f)
- Structure: Include 3-alkoxy-4-(fluorophenoxy)-pyrazole cores linked to pyridine or pyridazine rings. Example: 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) .
- Synthesis : Prepared via nucleophilic aromatic substitution under high-temperature conditions (180°C in acetonitrile) .
- Comparison : These compounds incorporate bulkier alkoxy and aromatic substituents, likely enhancing target binding affinity (e.g., for DHODH enzyme inhibition). The target compound’s simpler structure may offer advantages in synthetic accessibility.
3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic Acid
- Structure: Shares the 2,2-difluoroethoxy group but includes a nitro group and propanoic acid moiety .
- Properties : The nitro group increases electrophilicity, while the carboxylic acid enhances water solubility.
- Comparison : Functional diversity (acid vs. methyl ether in the target compound) suggests divergent applications, such as prodrug design or metal chelation.
Ethyl- and Trifluoroethyl-Substituted Analogues
3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol
- Structure: Combines a trifluoroethyl group at N1 and a phenoxy group at C4 .
- Comparison : The target compound’s difluoroethoxy-methyl group offers a balance between lipophilicity and steric bulk, avoiding the extreme electronegativity of trifluoroethyl.
Comparative Analysis Table
Key Findings and Implications
- Substituent Effects: Fluorine positioning (e.g., 2,2-difluoroethoxy vs. 2,4-difluorophenoxy) significantly impacts electronic properties and target interactions.
- Synthetic Accessibility : The target compound’s lack of complex aromatic systems may simplify large-scale synthesis compared to DHODH inhibitors .
- Applications : While DHODH inhibitors are tailored for enzyme interaction, the target compound’s modular structure could serve as a versatile intermediate in drug discovery .
Biological Activity
3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is a compound of interest due to its potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluoroethoxy group and an ethyl moiety. Its molecular formula is , indicating the presence of fluorine which often enhances biological activity through improved metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives have been shown to exhibit a range of pharmacological activities, including:
- Anti-inflammatory Effects : Like other pyrazole derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.
- Antioxidant Properties : The presence of the pyrazole ring can contribute to scavenging free radicals, thus providing protective effects against oxidative stress.
- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit bacterial growth, potentially through interference with bacterial metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar pyrazole compounds. Notably:
- Immunosuppressive Activity : A study on related pyrazole derivatives demonstrated significant immunosuppressive effects, with some compounds showing IC50 values as low as 0.28 μM against PI3Kγ, indicating potent activity that could be relevant for autoimmune diseases or transplant rejection .
- Anti-cancer Properties : Pyrazoles have been evaluated for their anti-cancer potential. One study reported that certain derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Herbicidal Effects : Pyrazole derivatives are also recognized for their herbicidal properties. Compounds similar to this compound have been utilized as intermediates in the synthesis of effective herbicides, showcasing their utility in agricultural applications .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole, and how can regioselectivity be ensured?
- Methodological Answer : Regioselective synthesis of pyrazole derivatives often employs hydrazine cyclization with ketones or diketones. For example, refluxing hydrazine derivatives with trifluoromethyl-substituted ketones in ethanol/acetic acid mixtures under controlled conditions (e.g., 80°C for 20 hours) yields high-purity products . To ensure regioselectivity, use sterically hindered reactants or directing groups (e.g., methoxy or methyl substituents) that influence ring closure .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : X-ray crystallography is critical for resolving bond angles and dihedral angles between substituents (e.g., pyrazole rings and fluorinated side chains) . Complement with NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. For example, ¹⁹F NMR can distinguish between CF₃ and CHF₂ groups in fluorinated analogs .
Q. How can stability and storage conditions be optimized to prevent decomposition?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of fluorinated groups. Avoid exposure to moisture or UV light, as difluoroethoxy groups are prone to degradation. Stability assays (HPLC or TGA) under accelerated aging (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of fluorinated substituents on reactivity and binding. For instance, the electron-withdrawing nature of CF₃ groups alters HOMO/LUMO levels, influencing interactions with biological targets (e.g., enzymes or receptors). Docking studies with PyRx or AutoDock Vina can identify optimal substituent configurations for target binding .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., HEK293 or HepG2) to account for membrane permeability and metabolic stability. For example, discrepancies in IC₅₀ values may arise from differential solubility of fluorinated compounds in assay media. Use LC-MS to quantify intracellular compound levels .
Q. How can regiochemical challenges in functionalizing the pyrazole core be addressed for SAR studies?
- Methodological Answer : Introduce protecting groups (e.g., dimethoxy acetals) to direct functionalization to specific positions. For example, dimethoxyethyl protection at C3 allows selective bromination or cross-coupling at C5 . Post-functionalization deprotection with HCl/MeOH yields target analogs for structure-activity relationship (SAR) profiling .
Q. What are the best practices for analyzing environmental and toxicological risks of fluorinated pyrazole derivatives?
- Methodological Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) to assess EC₅₀ values. Use computational tools like ECOSAR to predict biodegradation pathways and bioaccumulation potential. For workplace safety, adhere to GHS hazard classifications (e.g., H318 for eye damage) and implement fume hoods/PPE during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
